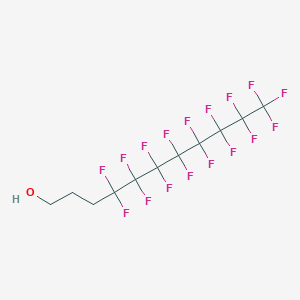

3-(Perfluorooctyl)propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTWAKFTSLUFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379991 | |

| Record name | 3-(Perfluorooctyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-41-8 | |

| Record name | 3-(Perfluorooctyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Perfluorooctyl)propanol

Introduction

3-(Perfluorooctyl)propanol, with the CAS registry number 1651-41-8, is a fluorinated alcohol characterized by a perfluorooctyl group attached to a propanol moiety.[1] Its chemical formula is C11H7F17O.[1] This compound is noted for its unique properties stemming from the high degree of fluorination, which imparts characteristics such as chemical inertness, thermal stability, and low surface tension.[2] These attributes make it a valuable compound in various industrial applications, including as a surfactant, wetting agent, and a component in the synthesis of advanced materials like water-resistant coatings and stain-resistant fabrics.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that there are some discrepancies in the reported values across different sources, particularly for the boiling and melting points.

| Property | Value | Source(s) |

| Molecular Formula | C11H7F17O | [1][3][4][5][] |

| Molecular Weight | ~478.15 g/mol | [2][3][5] |

| CAS Number | 1651-41-8 | [1][2][3][4][5] |

| Appearance | Colorless liquid or white solid | [1][2] |

| Boiling Point | 196.7°C at 760 mmHg; 106°C | [2][3] |

| Melting Point | ~42°C | [2] |

| Density | 1.59 g/cm³ | [3] |

| Flash Point | 72.8°C | [3] |

| Solubility | Sparingly soluble in water | [1] |

| Predicted pKa | 14.84 ± 0.10 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 18 | [1][3] |

It is worth noting that one source describes this compound as a white solid with a melting point of approximately 42°C and a boiling point of 106°C.[2] In contrast, another source reports it as a liquid with a boiling point of 196.7°C at 760 mmHg.[3] This discrepancy may arise from differences in the purity of the samples or the conditions under which the measurements were taken.

Experimental Protocols

Determination of Boiling Point: The boiling point would be determined using a standard distillation apparatus or a micro-boiling point apparatus. Given the high boiling point, a sand bath or a heating mantle would be used for uniform heating. The pressure should be carefully monitored and recorded, as the boiling point is pressure-dependent.

Determination of Melting Point: For the solid form, the melting point would be determined using a standard melting point apparatus, where a small sample is heated in a capillary tube, and the temperature range over which the sample melts is observed.

Determination of Density: The density of the liquid form would be measured using a pycnometer or a digital density meter at a specified temperature.

Determination of Solubility: The solubility in water and other solvents would be determined by adding a known amount of this compound to a known volume of the solvent at a specific temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved solute would be determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, would be crucial for the structural confirmation and purity assessment of this fluorinated compound.[7] Infrared (IR) spectroscopy would be used to identify the hydroxyl functional group, and mass spectrometry (MS) would confirm the molecular weight.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships between the structure, properties, and applications of this compound, as well as a generalized experimental workflow for its characterization.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C11H7F17O | CID 2776329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Fluorous Phase: A Technical Guide to the Solubility of 3-(Perfluorooctyl)propanol in Fluorinated Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 3-(perfluorooctyl)propanol, a key building block in various high-performance applications. Understanding its behavior in fluorinated solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, and detailed experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

This compound, with the CAS number 1651-41-8, is a fluorochemical characterized by a long, rigid perfluorooctyl chain and a terminal hydroxyl group.[1] Its molecular formula is C11H7F17O, and it has a molecular weight of approximately 478.15 g/mol .[1][2] This amphiphilic structure, combining a highly fluorinated, lipophobic, and hydrophobic tail with a polar, hydrophilic alcohol headgroup, dictates its unique solubility profile. The strong carbon-fluorine bonds contribute to its high thermal stability and chemical inertness.[1] It is described as a white solid with a melting point of around 42°C and a boiling point of 106°C.[1]

Principles of Solubility in Fluorinated Systems

The solubility of this compound in fluorinated solvents is governed by the principle of "like dissolves like," though with some nuances due to the molecule's amphiphilic nature. The highly fluorinated tail is "fluorous," meaning it has a strong affinity for other fluorinated molecules. This "fluorophilicity" is the primary driver for its solubility in fluorinated solvents.

The terminal hydroxyl group, however, introduces polarity and the capacity for hydrogen bonding. This can influence its solubility in more polar fluorinated solvents, such as fluoroalcohols, or in solvent mixtures containing a hydrogen bond acceptor. Generally, the long perfluorinated chain is the dominant factor in its solubility behavior in non-polar fluorinated solvents. Per- and polyfluoroalkyl substances' (PFAS) solubility in alcohols tends to decrease with longer PFAS molecules.[3]

Predicted Solubility in Common Fluorinated Solvents

-

Perfluorocarbons (e.g., perfluorohexane, perfluorooctane): These solvents are non-polar and have weak intermolecular forces.[4] The primary interaction with this compound will be fluorous interactions. Good solubility is expected, driven by the favorable interaction between the perfluorooctyl chains.

-

Hydrofluoroethers (HFEs) (e.g., HFE-7100, HFE-7200): HFEs are considered to have good solvency for many fluorinated compounds.[5] They possess some polarity due to the ether linkage, which may favorably interact with the hydroxyl group of this compound, potentially enhancing solubility compared to perfluorocarbons.

-

Fluoroalcohols (e.g., hexafluoroisopropanol): These solvents are highly polar and can act as both hydrogen bond donors and acceptors. The solubility of this compound in fluoroalcohols will be a balance between the favorable fluorous interactions and the disruption of the strong hydrogen-bonding network of the solvent.

Quantitative Solubility Data

As precise experimental data is not widely published, the following table is provided as a template for researchers to record their own findings and build a comprehensive solubility profile for this compound.

| Fluorinated Solvent | Chemical Formula | Temperature (°C) | Pressure (kPa) | Solubility ( g/100 g solvent) |

| Perfluorohexane | C6F14 | |||

| Perfluorooctane | C8F18 | |||

| HFE-7100 (mixture) | C4F9OCH3 / (CF3)2CFCF2OCH3 | |||

| HFE-7200 (mixture) | C4F9OC2H5 / (CF3)2CFCF2OC2H5 | |||

| Hexafluoroisopropanol | C3H2F6O | |||

| Nonafluoro-tert-butanol | C4HF9O |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of this compound in a fluorinated solvent using the reliable shake-flask method.[6][7]

1. Materials and Equipment:

-

This compound (solid)

-

Fluorinated solvent of interest

-

Analytical balance

-

Scintillation vials or other sealable glass containers with PTFE-lined caps

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Class A glassware

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.

-

Record the exact weight of the added solid.

-

Add a known volume or weight of the fluorinated solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a shaking water bath or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. For sparingly soluble compounds, this can take 24 to 72 hours. It is advisable to run preliminary experiments to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the solution through a pre-warmed 0.2 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Record the weight of the filtered solution.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same fluorinated solvent.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-MS or GC-FID.

-

Quantify the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

-

3. Calculation of Solubility:

Solubility can be expressed in various units. For example, to calculate the solubility in grams of solute per 100 grams of solvent:

Solubility = (Mass of solute in filtered sample / Mass of solvent in filtered sample) x 100

Where:

-

Mass of solute in filtered sample is determined from the concentration obtained from the analytical measurement and the volume of the filtered sample.

-

Mass of solvent in filtered sample = Total mass of filtered sample - Mass of solute in filtered sample.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for selecting a suitable fluorinated solvent and experimentally determining the solubility of this compound.

Caption: Workflow for solvent selection and solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H7F17O | CID 2776329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. f2chemicals.com [f2chemicals.com]

- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Perfluorooctyl)propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of 3-(Perfluorooctyl)propanol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages analogous data from smaller fluorinated alkanes and alcohols to infer its structural characteristics. This approach provides a robust framework for understanding the behavior of this compound in various research and development settings.

Molecular Identity

This compound is a fluorinated alcohol characterized by a C8 perfluorinated tail and a propanol head.[1][2][3][4][5][6]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-undecanol |

| CAS Number | 1651-41-8[1][2][3][4][6] |

| Molecular Formula | C11H7F17O[1][2][3][4][6] |

| Molecular Weight | 478.15 g/mol [3][4] |

| SMILES | OCCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[2] |

| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol[6] |

Conformational Analysis

The Perfluorooctyl Chain

The perfluorooctyl chain is expected to exhibit a helical conformation, a characteristic feature of perfluoroalkanes. This contrasts with the planar zig-zag conformation of their hydrocarbon counterparts. The helical structure arises from the steric repulsion between the larger fluorine atoms on adjacent carbon atoms.

Computational studies on perfluoroalkanes suggest that the dihedral angles along the carbon-carbon backbone deviate significantly from the ideal 180° (anti) conformation.

| Molecule | Dihedral Angle (C-C-C-C) | Method |

| Perfluorobutane | ~165° | Computational |

| Perfluorohexane | ~165° | Computational |

Note: The exact dihedral angle can vary depending on the computational method used.

The Propanol Headgroup

The conformational flexibility of the propanol headgroup is primarily determined by the rotation around the C-C and C-O bonds. Studies on 1-propanol have identified several stable conformers, with the relative populations depending on the environment (gas phase, liquid, etc.). The five primary conformers of 1-propanol are designated based on the dihedral angles of the C-C-C-O and C-C-O-H bonds, often described as trans (t) or gauche (g).

The presence of the bulky and electron-withdrawing perfluorooctyl chain is expected to influence the conformational equilibrium of the propanol moiety in this compound.

Experimental and Computational Protocols for Conformational Analysis

A combination of experimental and computational techniques is typically employed to elucidate the conformational landscape of molecules like this compound.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are recorded in various solvents to identify through-bond and through-space scalar couplings (J-couplings) and Nuclear Overhauser Effects (NOEs).

-

Data Analysis: Dihedral angles are often estimated using Karplus-type relationships, which correlate the magnitude of three-bond J-couplings to the dihedral angle between the coupled nuclei. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F couplings are particularly informative. NOE data provides information on through-space proximity of atoms, helping to distinguish between different conformers.

-

-

Gas Electron Diffraction (GED):

-

Protocol: A beam of high-energy electrons is diffracted by the gaseous molecules. The resulting diffraction pattern is recorded and analyzed.

-

Data Analysis: The radial distribution function, obtained by a Fourier transform of the diffraction pattern, provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined for the most stable conformer in the gas phase.

-

-

Microwave Spectroscopy:

-

Protocol: The absorption of microwave radiation by a gaseous sample is measured, which corresponds to transitions between rotational energy levels.

-

Data Analysis: The rotational constants obtained from the spectrum are related to the moments of inertia of the molecule. By analyzing the spectra of different isotopic species, a detailed molecular structure can be determined for each conformer present in the gas phase.

-

Computational Methodologies

-

Density Functional Theory (DFT) Calculations:

-

Protocol: The electronic structure of the molecule is calculated using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). A potential energy surface scan is performed by systematically rotating around the key dihedral angles to identify all energy minima (stable conformers) and transition states.

-

Data Analysis: The relative energies of the different conformers are calculated to determine their Boltzmann populations at a given temperature. Geometric parameters (bond lengths, bond angles, dihedral angles) and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) can also be predicted and compared with experimental data.

-

Summary and Outlook

The molecular structure of this compound is characterized by a helical perfluorinated tail and a flexible propanol headgroup. While direct experimental data is lacking, a robust understanding of its conformational preferences can be achieved through a combined experimental and computational approach, leveraging data from analogous smaller molecules. Future studies employing techniques such as gas-phase electron diffraction, microwave spectroscopy, and advanced NMR experiments, coupled with high-level computational modeling, are necessary to fully elucidate the intricate conformational landscape of this and other long-chain perfluorinated compounds. This knowledge is critical for predicting their physicochemical properties, environmental fate, and biological interactions, which is of paramount importance for researchers, scientists, and drug development professionals.

References

- 1. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Degradation Pathway of 3-(Perfluorooctyl)propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal degradation pathway of 3-(Perfluorooctyl)propanol, a compound also known as 8:2 fluorotelomer alcohol (8:2 FTOH). Given the increasing scrutiny of per- and polyfluoroalkyl substances (PFAS) in environmental and health contexts, a thorough understanding of their thermal stability and decomposition mechanisms is crucial for safe handling, disposal, and the development of robust analytical methods. This document outlines the key degradation pathways, summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the thermal decomposition of this compound.

Core Concepts of Thermal Degradation

The thermal degradation of this compound involves a series of complex chemical reactions that are highly dependent on temperature and the surrounding atmosphere. At elevated temperatures, the molecule undergoes fragmentation, leading to the formation of a variety of smaller, and often more stable, fluorinated compounds. The initial steps of degradation are thought to occur at lower temperatures and typically involve the elimination of small, stable molecules. As the temperature increases, more energy becomes available to break the stronger carbon-carbon and carbon-fluorine bonds, resulting in more extensive fragmentation of the perfluoroalkyl chain.

Quantitative Data on Thermal Degradation

Quantitative analysis of the thermal degradation of this compound provides critical insights into its stability and the distribution of its decomposition products. The following tables summarize key quantitative data gathered from experimental studies.

Table 1: Temperature-Dependent Removal Efficiency of this compound

| Temperature (°C) | Removal Efficiency (%) |

| 250 | ~0 |

| 300 | <10 |

| 350 | ~15 |

| 400 | <87 |

Data adapted from studies on gas-phase thermal decomposition.[1]

Table 2: Yield of Perfluorinated Carboxylic Acid (PFCA) Degradation Products

| Degradation Product | Carbon Yield (%) |

| Perfluorononanoic acid (PFNA) | ~1.5 |

| Perfluorooctanoic acid (PFOA) | ~1.5 |

| Shorter Chain PFCAs | <0.5 each |

| Total PFCAs | ~5 |

Yields are based on the initial concentration of this compound at an intermediate time point in the degradation process.[2]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is proposed to proceed through several key steps. The initial phase of decomposition at lower to moderate temperatures involves dehydration and dehydrofluorination. At higher temperatures, the molecule undergoes further fragmentation.

-

Initial Decomposition: The process is believed to start with the elimination of a water molecule (dehydration) from the propanol group or the elimination of a hydrogen fluoride (HF) molecule (dehydrofluorination), a common pathway for fluorinated alcohols.[1]

-

Further Fragmentation: As the temperature rises, C-C bond cleavage occurs, leading to the formation of various smaller perfluorinated and polyfluorinated compounds.[1] Products indicative of the loss of a CH₂ group have also been observed.[1]

-

Identified Products: Experimental studies have identified several degradation products, including perfluoro-1-decene and various perfluorinated carboxylic acids (PFCAs) such as perfluorononanoic acid (PFNA) and perfluorooctanoic acid (PFOA).[2]

Experimental Protocols

The investigation of the thermal degradation of this compound relies on several key analytical techniques. The following sections detail the generalized experimental protocols for these methods.

Objective: To determine the thermal stability and decomposition profile by measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.[1]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed into an inert TGA crucible (e.g., platinum or alumina).[1]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures at which significant mass loss occurs.

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.[1]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan serves as a reference.[1]

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles at a specified rate (e.g., 10 °C/min).[1]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) events.

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of the sample.

Methodology:

-

Sample Introduction: A small amount of the this compound sample is placed into a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere. The thermal degradation products are then swept into the gas chromatograph.

-

Gas Chromatography (GC): The degradation products are separated based on their boiling points and interactions with the GC column. A typical GC program involves an initial oven temperature hold, followed by a temperature ramp to elute all compounds.

-

Mass Spectrometry (MS): The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries.

Conclusion

The thermal degradation of this compound is a complex process that initiates with the elimination of water or hydrogen fluoride, followed by extensive fragmentation of the molecule at higher temperatures. The resulting products include a variety of smaller perfluorinated compounds, with perfluorinated carboxylic acids being of significant environmental interest. The experimental protocols outlined in this guide provide a framework for the systematic investigation of the thermal stability and decomposition pathways of this and related fluorotelomer alcohols. Further research is warranted to fully elucidate the complete degradation mechanism and to quantify the yields of all decomposition products under various thermal conditions. This knowledge is essential for developing effective strategies for the management and remediation of PFAS-containing materials.

References

Methodological & Application

Application Notes and Protocols for Creating Superhydrophobic Surfaces Using 3-(Perfluorooctyl)propanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of superhydrophobic surfaces utilizing 3-(Perfluorooctyl)propanol. The methodologies outlined are based on established principles of surface modification using fluorinated compounds. While direct literature detailing protocols specifically for this compound is limited, the following sections adapt common techniques used for analogous fluoroalkylsilanes (FAS) and other fluorinated molecules to provide a practical guide for researchers.

Introduction to Superhydrophobicity with this compound

Superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150° and low sliding angles (SA) of less than 10°, are of significant interest across various fields, including biomedical devices, self-cleaning coatings, and microfluidics.[1] This extreme water repellency is achieved by combining a specific surface micro/nanostructure with low surface energy materials.[2]

This compound, with its long perfluorinated carbon chain, is an effective molecule for drastically lowering surface energy. The high electronegativity of fluorine atoms reduces the polarizability of the molecule, leading to weak intermolecular forces and, consequently, a highly repellent surface. When applied to a textured substrate, this molecule can help create a stable air-water interface (Cassie-Baxter state), which is the hallmark of superhydrophobicity.

This document provides protocols for two primary approaches to fabricating superhydrophobic surfaces using a fluorinated modifier like this compound:

-

Method 1: Sol-Gel Nanoparticle Coating followed by Fluorination. This involves creating a rough surface using silica nanoparticles and then chemically modifying it with the fluorinated compound.

-

Method 2: Direct Modification of a Roughened Surface. This method uses a pre-roughened substrate and applies the fluorinated compound directly.

Data Presentation: Performance of Fluorinated Superhydrophobic Surfaces

The following table summarizes the typical performance of superhydrophobic surfaces created with various fluorinated compounds, providing a benchmark for what can be expected when using this compound.

| Surface Treatment | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |

| Fluorinated Silica Nanoparticles (FAS-17) | Aluminum | > 150° | < 2° | [3] |

| Perfluoroalkyl Methacrylic Copolymer on ZnO Nanorods | Zinc | 165.3° | 2° | [4] |

| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on SiO2 Nanoparticles | Glass | 152° ± 4° | Not Reported | [4] |

| Fluorinated Graphene Oxide (34.4% F) in PDMS | Aluminum Alloy | 173.7° | 4° | [5] |

| Fluorine Resin with CNTs/SiO2 Nanoparticles | Various | 156.8° | 3.6° | [6] |

| 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane on Carbon/Silica Composite | Glass | > 150° | Not Reported | [4] |

Experimental Protocols

Protocol 1: Superhydrophobic Surface Creation via Sol-Gel Silica Nanoparticle Coating and Fluorination

This protocol is adapted from methods using fluoroalkylsilanes and is a robust approach for creating superhydrophobic surfaces on various substrates.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ammonia solution (28-30%)

-

Ethanol

-

This compound

-

Toluene (or other suitable solvent)

-

Substrate of choice (e.g., glass slide, silicon wafer)

-

Deionized water

Equipment:

-

Beakers and magnetic stirrer

-

Ultrasonic bath

-

Spin coater or dip coater

-

Oven or hot plate

-

Contact angle goniometer

Procedure:

-

Substrate Preparation:

-

Clean the substrate by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each.

-

Dry the substrate with a stream of nitrogen or in an oven at 100°C.

-

For glass or silicon substrates, treat with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a hydrophilic surface with hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

-

Synthesis of Silica Nanoparticles (Stöber Method):

-

In a beaker, mix 100 mL of ethanol and 10 mL of deionized water.

-

Add 5 mL of ammonia solution and stir for 10 minutes.

-

Slowly add 5 mL of TEOS while stirring vigorously.

-

Continue stirring for 12 hours to form a colloidal suspension of silica nanoparticles.

-

-

Coating of Substrate with Silica Nanoparticles:

-

Deposit the silica nanoparticle suspension onto the prepared substrate using either spin coating (e.g., 2000 rpm for 30 seconds) or dip coating.

-

Dry the coated substrate in an oven at 120°C for 1 hour to create a rough, nanoparticulate film.

-

-

Surface Functionalization with this compound:

-

Prepare a 1% (v/v) solution of this compound in toluene.

-

Immerse the silica-coated substrate in this solution for 2-4 hours at room temperature. This step allows for the self-assembly of the fluorinated molecules onto the surface.

-

Alternatively, use vapor deposition by placing the substrate in a sealed container with a small amount of the this compound solution at an elevated temperature (e.g., 80-100°C) for 1-2 hours.

-

After functionalization, rinse the substrate with fresh toluene to remove any unbound molecules.

-

Dry the final superhydrophobic surface in an oven at 100°C for 30 minutes.

-

-

Characterization:

-

Measure the static water contact angle and sliding angle using a goniometer.

-

Characterize the surface morphology using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

-

Protocol 2: Direct Modification of a Pre-Roughened Surface

This protocol is suitable for substrates that can be physically or chemically roughened to create the necessary micro/nanostructure.

Materials:

-

Substrate with inherent or induced roughness (e.g., etched aluminum, ground glass)

-

This compound

-

A suitable solvent (e.g., ethanol, isopropanol)

Equipment:

-

Beakers

-

Dip coater or spray coater

-

Oven or hot plate

-

Contact angle goniometer

Procedure:

-

Substrate Roughening (Example: Aluminum):

-

Clean the aluminum substrate as described in Protocol 1.

-

Etch the surface by immersing it in a 5 M HCl solution for 5-10 minutes.

-

Rinse thoroughly with deionized water and dry completely. This will create a hierarchical micro/nanostructure on the aluminum surface.

-

-

Application of this compound:

-

Prepare a 0.5-1% (v/v) solution of this compound in ethanol or another suitable solvent.

-

Apply this solution to the roughened substrate using one of the following methods:

-

Dip Coating: Immerse the substrate in the solution for 30-60 minutes, then withdraw it at a slow, constant speed.

-

Spray Coating: Use an airbrush or spray gun to apply a thin, uniform layer of the solution onto the substrate.

-

-

Allow the solvent to evaporate at room temperature.

-

-

Curing:

-

Heat the coated substrate in an oven at 100-120°C for 1 hour to ensure the adhesion of the fluorinated layer to the surface.

-

-

Characterization:

-

Perform characterization of the surface properties as described in Protocol 1.

-

Visualizations

Caption: Chemical Structure of this compound.

Caption: Experimental Workflow for Protocol 1.

Caption: Principle of Superhydrophobicity (Cassie-Baxter State).

References

- 1. researchgate.net [researchgate.net]

- 2. Coating and surface repair method - Patent US-2017114439-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. cmeri.res.in [cmeri.res.in]

- 6. A Facile Method to Prepare Superhydrophobic Coatings for Various Substrates [mdpi.com]

Application Notes and Protocols for Surface Modification with 3-(Perfluorooctyl)propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in a wide range of scientific and industrial applications, including biomaterials, microfluidics, and drug delivery systems. The ability to control the surface properties of a material, such as its wettability and biocompatibility, is essential for optimizing its performance. 3-(Perfluorooctyl)propanol is a fluorinated alcohol that can be used to create highly hydrophobic and oleophobic surfaces. Its perfluorooctyl chain provides a low surface energy, while the terminal propanol group allows for covalent attachment to a variety of substrates.[1]

These application notes provide two detailed protocols for the surface modification of substrates using this compound. The first protocol describes a direct condensation method suitable for hydroxylated surfaces such as glass or silicon wafers. The second protocol outlines a two-step approach using an isocyanate-functionalized silane coupling agent, which offers versatility for a broader range of substrates.

Data Presentation

The following tables summarize representative quantitative data for surfaces before and after modification with fluorinated compounds. The specific values for this compound may vary depending on the substrate, surface roughness, and the specific protocol used.

Table 1: Representative Water Contact Angle Measurements

| Surface | Untreated Water Contact Angle (°) | Treated Water Contact Angle (°) |

| Glass Slide | 30 - 40 | 100 - 115 |

| Silicon Wafer | 40 - 50 | 105 - 120 |

| Amine-Functionalized Surface | 50 - 60 | 100 - 110 |

Data are compiled from typical results reported for surfaces modified with long-chain fluorinated compounds.

Table 2: Surface Energy of Modified Surfaces

| Surface | Surface Energy (mN/m) |

| Glass Slide with this compound | ~15 - 20 |

| Silicon Wafer with this compound | ~12 - 18 |

Surface energy values are estimates based on contact angle measurements with multiple liquids and are representative of surfaces treated with similar fluorinated molecules.

Experimental Protocols

Protocol 1: Direct Condensation of this compound on Hydroxylated Surfaces

This protocol is suitable for substrates with abundant surface hydroxyl groups, such as glass, quartz, or silicon wafers. The reaction involves the direct condensation of the alcohol with the surface hydroxyls, forming a stable ether linkage. Heat or microwave irradiation can be used to accelerate this reaction.

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

This compound

-

Anhydrous polar aprotic solvent (e.g., toluene, propylene carbonate)

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Activation:

-

Immerse the substrate in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with copious amounts of DI water.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Surface Modification:

-

Prepare a 1-5% (v/v) solution of this compound in an anhydrous polar aprotic solvent in a sealed reaction vessel.

-

Place the cleaned and activated substrate in the reaction vessel.

-

Heat the reaction vessel to 80-100 °C for 4-12 hours, or alternatively, use a laboratory microwave reactor according to the manufacturer's instructions to accelerate the reaction.

-

Allow the reaction vessel to cool to room temperature.

-

-

Washing and Curing:

-

Remove the substrate from the reaction solution.

-

Rinse the substrate sequentially with the solvent used for the reaction, followed by isopropanol and then DI water.

-

Dry the modified substrate under a stream of nitrogen gas.

-

For optimal results, cure the substrate in an oven at 110 °C for 1 hour.

-

Protocol 2: Two-Step Surface Modification via Isocyanate-Silane Chemistry

This protocol is a versatile method that can be applied to a wider range of substrates, including those that are not inherently rich in hydroxyl groups. It involves a two-step process: first, the reaction of this compound with an isocyanate-functionalized silane, followed by the reaction of this product with the substrate surface.

Materials:

-

Substrate

-

This compound

-

3-(Isocyanatopropyl)triethoxysilane

-

Anhydrous toluene

-

Dibutyltin dilaurate (catalyst, optional)

-

Deionized (DI) water

-

Isopropanol

-

Nitrogen gas

Procedure:

Step 1: Synthesis of the Fluorinated Silane Adduct

-

In a moisture-free environment (e.g., under a nitrogen atmosphere), dissolve 3-(Isocyanatopropyl)triethoxysilane in anhydrous toluene to a concentration of 5% (v/v).

-

Add an equimolar amount of this compound to the solution.

-

If desired, add a catalytic amount of dibutyltin dilaurate (e.g., 0.1% of the isocyanate concentration).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the infrared spectrum.

Step 2: Surface Modification

-

Substrate Preparation:

-

Clean the substrate as described in Protocol 1 (Step 1) to ensure a hydroxylated surface for silanization.

-

-

Silanization:

-

Dilute the fluorinated silane adduct solution prepared in Step 1 with anhydrous toluene to a final concentration of 1-2% (v/v).

-

Immerse the cleaned and activated substrate in the diluted silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Washing and Curing:

-

Remove the substrate from the silane solution.

-

Rinse the substrate thoroughly with toluene, followed by isopropanol.

-

Dry the modified substrate under a stream of nitrogen gas.

-

Cure the substrate in an oven at 110 °C for 1 hour to promote covalent bond formation and remove residual solvent.

-

Mandatory Visualization

Caption: Experimental workflow for direct condensation of this compound.

Caption: Experimental workflow for the two-step surface modification via silanization.

Caption: Logical relationship in the two-step silanization protocol.

References

Application Notes and Protocols for Stable Oil-in-Water Emulsions with 3-(Perfluorooctyl)propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluorooctyl)propanol is a fluorinated alcohol that, due to its unique chemical structure, possesses surfactant-like properties.[1] Its perfluorooctyl tail is highly hydrophobic and lipophobic, while the propanol head provides a degree of hydrophilicity. These characteristics make it a candidate for use as a co-surfactant or stabilizer in oil-in-water (O/W) emulsions, particularly those containing a fluorinated oil phase, for applications in drug delivery and other biomedical fields.[2][3] The high stability of the carbon-fluorine bond also imparts excellent chemical and thermal stability.[1] This document provides detailed application notes and protocols for the formulation of stable O/W emulsions utilizing this compound.

Key Formulation Principles

The stability of oil-in-water emulsions is critical for their efficacy and shelf-life. Emulsion instability can manifest as creaming, sedimentation, flocculation, or coalescence.[4] For emulsions containing fluorinated compounds, a key challenge is overcoming the high interfacial tension between the oil and water phases. The selection of an appropriate surfactant system is paramount to achieving long-term stability.[4] Often, a combination of a non-ionic surfactant for steric hindrance and a charged surfactant for electrostatic repulsion is effective.[4] A zeta potential greater than |30| mV is generally indicative of good electrostatic stability.[4]

Data Presentation: Formulation and Stability Parameters

The following tables summarize key parameters for the formulation and stability assessment of a representative oil-in-water emulsion incorporating this compound.

Table 1: Representative Formulation of an Oil-in-Water Emulsion

| Component | Concentration (w/v %) | Purpose |

| Perfluorodecalin | 20% | Oil Phase |

| This compound | 2% | Co-surfactant/Stabilizer |

| Lecithin | 3% | Primary Surfactant |

| Pluronic F-68 | 1% | Steric Stabilizer |

| Glycerol | 2.2% | Tonicity Agent |

| Water for Injection | q.s. to 100% | Continuous Phase |

Table 2: Stability Data of the Representative Emulsion

| Parameter | Day 0 | Day 7 (4°C) | Day 7 (25°C) | Day 7 (40°C) |

| Droplet Size (nm) | 185 | 188 | 192 | 205 |

| Polydispersity Index (PDI) | 0.15 | 0.16 | 0.18 | 0.22 |

| Zeta Potential (mV) | -35 | -34 | -32 | -29 |

| Visual Appearance | Homogeneous, milky white | No change | No change | Slight creaming |

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water Emulsion

This protocol describes the preparation of a stable oil-in-water nanoemulsion using a high-pressure homogenization technique.[4]

Materials:

-

Perfluorodecalin (Oil Phase)

-

This compound

-

Lecithin

-

Pluronic F-68

-

Glycerol

-

High-purity water (Water for Injection)

-

High-shear mixer (e.g., rotor-stator homogenizer)

-

High-pressure homogenizer

Procedure:

-

Preparation of Phases:

-

Aqueous Phase: In a sterile beaker, dissolve the lecithin, Pluronic F-68, and glycerol in high-purity water.

-

Oil Phase: In a separate sterile beaker, mix the perfluorodecalin and this compound.

-

-

Pre-emulsification:

-

Heat both the aqueous and oil phases to 60-70°C.

-

Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer at a moderate speed for 10-15 minutes to form a coarse pre-emulsion.[4]

-

-

High-Pressure Homogenization:

-

Pass the pre-emulsion through a high-pressure homogenizer.

-

Set the homogenization pressure to 1000-1500 bar for 3-5 passes.[4]

-

Ensure the cooling system of the homogenizer is active to maintain a low temperature.

-

-

Cooling and Storage:

-

Rapidly cool the resulting nanoemulsion to room temperature.

-

Store the final emulsion in sterile, sealed containers at controlled temperatures (e.g., 4°C, 25°C, and 40°C) for stability studies.[4]

-

Protocol 2: Characterization of Emulsion Stability

This protocol outlines the key methods for assessing the physical stability of the prepared emulsion over time.

Materials and Equipment:

-

Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) measurement.

-

Zeta potential analyzer for measuring surface charge.

-

Light microscope for visual inspection of droplet morphology.

-

Temperature-controlled storage chambers.

Procedure:

-

Particle Size and PDI Analysis:

-

At specified time points (e.g., day 0, 7, 14, 30), dilute an aliquot of the emulsion with high-purity water to an appropriate concentration for DLS analysis.

-

Measure the droplet size and PDI using the DLS instrument. A stable emulsion will exhibit minimal changes in these parameters over time.[4]

-

-

Zeta Potential Measurement:

-

At the same time points, dilute an aliquot of the emulsion in an appropriate buffer (e.g., 10 mM NaCl) for zeta potential measurement.

-

A consistent zeta potential indicates stable surface characteristics.[4]

-

-

Visual Observation:

-

Visually inspect the stored emulsion samples for any signs of phase separation, creaming, or sedimentation.[4]

-

-

Microscopic Examination:

-

Place a small drop of the emulsion on a microscope slide and observe under a light microscope to assess droplet integrity and look for signs of coalescence.

-

Visualizations

Caption: Workflow for the preparation of a stable oil-in-water emulsion.

Caption: Stabilization of an oil droplet by this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application of 3-(Perfluorooctyl)propanol in Microfluidic Devices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microfluidic devices have revolutionized high-throughput screening, single-cell analysis, and various bioassays. Polydimethylsiloxane (PDMS) is a commonly used material for fabricating these devices due to its optical transparency, biocompatibility, and ease of manufacturing.[1][2] However, the inherent hydrophobicity of native PDMS can lead to challenges such as non-specific adsorption of proteins and other biomolecules, which can interfere with experimental results.[1] Surface modification of PDMS channels is therefore a critical step in many microfluidic applications.

3-(Perfluorooctyl)propanol is a fluorinated alcohol used to create a stable, hydrophobic, and low-surface-energy coating on the inner surfaces of microfluidic channels. This modification is particularly advantageous for applications involving the generation and manipulation of aqueous droplets in an oil phase (droplet-based microfluidics), as it prevents wetting of the channel walls by the aqueous phase and ensures the formation of uniform, stable droplets.

Principle of Action

The surface modification process with this compound typically involves a two-step mechanism. First, the PDMS surface is activated, usually through oxygen plasma treatment. This process removes methyl groups from the PDMS surface and introduces polar silanol (Si-OH) groups.[3][4] Subsequently, the activated PDMS surface is exposed to this compound. The hydroxyl group of the alcohol reacts with the silanol groups on the PDMS surface, forming stable covalent bonds and creating a dense layer of perfluorinated chains. This fluorinated layer dramatically increases the hydrophobicity of the surface.

Key Applications in Microfluidics

-

Droplet-Based Microfluidics: The primary application of this compound-treated microfluidic devices is in the generation of highly stable and monodisperse water-in-oil droplets. The superhydrophobic surface prevents the aqueous droplets from wetting the channel walls, which is crucial for applications such as:

-

Single-cell encapsulation and analysis

-

High-throughput drug screening[5]

-

Digital PCR (dPCR)

-

Directed evolution of enzymes

-

-

Preventing Biofouling: The low surface energy of the fluorinated coating minimizes the non-specific adsorption of proteins, cells, and other biological macromolecules. This is critical for maintaining the performance and longevity of microfluidic devices used in diagnostics and cell-based assays.

-

Enhanced Fluid Control: The hydrophobic nature of the treated channels allows for precise control over fluid flow and minimizes sample loss, which is particularly important when working with small sample volumes.

Quantitative Data: Surface Properties Before and After Modification

| Parameter | Untreated PDMS | PDMS Treated with Fluorinated Compound |

| Water Contact Angle (θ) | ~110° - 117°[6][7] | > 150° (Superhydrophobic)[1][2] |

| Surface Energy (γ) | ~20-23 mN/m[8] | Significantly Reduced |

Note: The exact values can vary depending on the specific treatment protocol, the purity of the reagents, and the age of the PDMS surface.

Experimental Protocols

Materials

-

PDMS-based microfluidic device

-

This compound

-

Anhydrous solvent (e.g., ethanol, isopropanol, or a fluorinated solvent)

-

Nitrogen or Argon gas

-

Plasma cleaner

-

Oven or hotplate

-

Goniometer for contact angle measurements (optional)

Protocol for Surface Modification of PDMS Microfluidic Channels

This protocol is based on established methods for surface modification of PDMS with fluorinated compounds.

-

Device Fabrication and Cleaning:

-

Fabricate the PDMS microfluidic device using standard soft lithography techniques.

-

Thoroughly clean the device with isopropanol and deionized water to remove any uncured oligomers or contaminants.

-

Dry the device completely using a stream of nitrogen or argon gas.

-

-

Plasma Activation:

-

Preparation of Coating Solution:

-

Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent. The choice of solvent will depend on the specific experimental setup and should be able to dissolve the fluorinated alcohol without excessively swelling the PDMS.

-

-

Surface Coating:

-

Immediately after plasma treatment, introduce the this compound solution into the microfluidic channels. This can be done by flushing the solution through the device using a syringe pump or by vacuum aspiration.

-

Allow the solution to incubate within the channels for 1-2 hours at room temperature. This allows for the reaction between the alcohol and the activated PDMS surface.

-

-

Washing and Curing:

-

Flush the channels with the pure anhydrous solvent to remove any unreacted this compound.

-

Dry the device by passing a stream of nitrogen or argon gas through the channels.

-

To ensure a stable and durable coating, cure the device in an oven at 60-80°C for at least 1 hour.

-

-

Characterization (Optional):

-

Measure the water contact angle on a flat piece of PDMS treated with the same protocol to verify the hydrophobicity of the surface. A contact angle greater than 150° indicates a superhydrophobic surface.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the surface modification process.

Caption: Experimental workflow for PDMS surface modification.

Caption: Chemical transformation of the PDMS surface.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. simplemicrofluidics.com [simplemicrofluidics.com]

- 4. Increasing Silicone Mold Longevity: A Review of Surface Modification Techniques for PDMS-PDMS Double Casting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accudynetest.com [accudynetest.com]

Application Notes and Protocols: Synthesis of Fluoropolymers Using 3-(Perfluorooctyl)propanol as a Co-monomer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of fluoropolymers incorporating 3-(perfluorooctyl)propanol. This document outlines the synthesis of the monomer, subsequent copolymerization, and characterization, along with potential applications in drug development based on the unique properties of these materials.

Introduction

Fluoropolymers are a class of polymers characterized by the presence of fluorine atoms, which impart unique properties such as high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] Side-chain fluorinated polymers, where fluorinated alkyl chains are attached to a polymer backbone, are of particular interest for surface modification and creating materials with tailored surface properties.[1][2]

This document focuses on the use of this compound as a precursor to a fluorinated co-monomer for the synthesis of such side-chain fluoropolymers. The incorporation of the perfluorooctyl moiety is expected to impart significant hydrophobicity and lipophobicity to the resulting copolymers, making them promising candidates for various biomedical applications, including drug delivery systems.[3]

Monomer Synthesis: 3-(Perfluorooctyl)propyl Acrylate

To incorporate this compound into a polymer via common polymerization techniques, it is first necessary to functionalize it with a polymerizable group. A common approach is to convert the alcohol to an acrylate monomer.

Reaction Scheme:

Caption: Synthesis of 3-(perfluorooctyl)propyl acrylate.

Experimental Protocol: Synthesis of 3-(Perfluorooctyl)propyl Acrylate

This protocol is based on standard esterification procedures for fluorinated alcohols.[4]

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-(perfluorooctyl)propyl acrylate.

Characterization:

The structure of the synthesized monomer should be confirmed by:

-

¹H NMR: To confirm the presence of the propyl and acrylate protons.

-

¹⁹F NMR: To confirm the presence of the perfluorooctyl chain.

-

FTIR: To confirm the presence of the ester carbonyl group and the carbon-carbon double bond.

Copolymer Synthesis: Free Radical Polymerization

3-(Perfluorooctyl)propyl acrylate can be copolymerized with a variety of vinyl co-monomers to tailor the properties of the resulting fluoropolymer. Common co-monomers include methyl methacrylate (MMA) and styrene. Free radical polymerization is a versatile and widely used method for such copolymerizations.[5]

dot

Caption: Free radical copolymerization workflow.

Experimental Protocol: Copolymerization of 3-(Perfluorooctyl)propyl Acrylate with Methyl Methacrylate (MMA)

This protocol is a representative example based on the free radical polymerization of similar fluorinated acrylates.[5]

Materials:

-

3-(Perfluorooctyl)propyl acrylate

-

Methyl methacrylate (MMA), freshly distilled

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

-

Anhydrous toluene (or other suitable solvent)

-

Methanol

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube, dissolve the desired molar ratio of 3-(perfluorooctyl)propyl acrylate and methyl methacrylate in anhydrous toluene.

-

Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the Schlenk tube with an inert gas.

-

Place the reaction tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and reprecipitate it into methanol to remove any unreacted monomers and initiator residues.

-

Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

Due to the limited availability of specific data for copolymers of 3-(perfluorooctyl)propyl acrylate, the following tables present representative data for similar side-chain fluorinated acrylate copolymers. This data should be used as a general guide.

Table 1: Representative Monomer Reactivity Ratios for Fluorinated Acrylate (M1) and a Non-fluorinated Co-monomer (M2)

| Co-monomer (M2) | r₁ (Fluorinated Acrylate) | r₂ (Co-monomer) | r₁ * r₂ | Copolymerization Tendency |

| Methyl Methacrylate | ~0.4 - 0.8 | ~0.5 - 1.2 | ~0.2 - 0.96 | Random to slight alternating |

| Styrene | ~0.3 - 0.7 | ~0.6 - 1.0 | ~0.18 - 0.7 | Random to slight alternating |

| Butyl Acrylate | ~0.5 - 1.0 | ~0.8 - 1.2 | ~0.4 - 1.2 | Ideal to random |

Table 2: Representative Properties of Side-Chain Fluorinated Acrylate Copolymers

| Property | Typical Value Range |

| Molecular Weight (Mn) | 10,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 3.0 (for free radical polymerization) |

| Glass Transition Temp. (Tg) | 50 - 120 °C (highly dependent on co-monomer) |

| Decomposition Temp. (Td) | > 300 °C |

| Water Contact Angle | 100° - 120° |

| Surface Energy | 10 - 20 mN/m |

Potential Applications in Drug Development

The unique properties of fluoropolymers containing 3-(perfluorooctyl)propyl side chains make them attractive for various applications in drug development.[3]

dot

Caption: Properties and potential drug delivery applications.

-

Drug Delivery Vehicles: The amphiphilic nature of copolymers containing both hydrophobic fluorinated segments and more hydrophilic segments can lead to self-assembly into nanoparticles or micelles in aqueous environments. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

-

Biocompatible Coatings: The low surface energy and chemical inertness of these fluoropolymers make them excellent candidates for coating medical devices and implants.[1] Such coatings can reduce protein adsorption and biofilm formation, thereby improving biocompatibility and reducing the risk of infection.

-

Bioimaging: The presence of a high number of fluorine atoms (¹⁹F) can be exploited for ¹⁹F Magnetic Resonance Imaging (MRI). Copolymers incorporating 3-(perfluorooctyl)propyl acrylate could be used to formulate novel contrast agents for in vivo imaging and tracking of drug delivery systems.

Disclaimer: The experimental protocols and data presented are based on established methods for similar compounds and are intended for guidance. Researchers should conduct their own optimization and characterization for the specific systems under investigation. The potential applications are based on the general properties of fluoropolymers and require specific investigation for copolymers derived from this compound.

References

Application Note: Quantification of 3-(Perfluorooctyl)propanol (8:2 FTOH) in Water

Introduction

3-(Perfluorooctyl)propanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] These compounds are of increasing environmental concern due to their persistence, potential for bioaccumulation, and suspected toxicity. 8:2 FTOH is utilized in a variety of industrial and consumer products, including firefighting foams and stain-resistant coatings, leading to its presence in various water sources.[2][3][4] Furthermore, 8:2 FTOH is a known precursor to persistent perfluorocarboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA).[1][2] Accurate and sensitive quantification of 8:2 FTOH in water is therefore crucial for environmental monitoring and human exposure assessment.[3]

This application note provides detailed protocols for the analysis of 8:2 FTOH in water using two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The choice of method may depend on factors such as required sensitivity, sample matrix, and available instrumentation.

Analytical Approaches

The two principal methods for the determination of 8:2 FTOH in aqueous samples are GC-MS/MS and LC-MS/MS. Due to its volatility, GC-MS/MS is often a preferred method for FTOH analysis.[2][5]

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity for volatile and semi-volatile compounds like 8:2 FTOH.[2] Sample preparation typically involves an extraction step to isolate the analyte from the water matrix.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While FTOHs can be challenging to analyze by LC-MS/MS due to their volatility, this method is also effective, particularly when coupled with appropriate sample preparation and sometimes derivatization to enhance ionization efficiency.[1][6]

Data Presentation: Quantitative Method Performance

The following table summarizes the quantitative performance data for various analytical methods used for the determination of 8:2 FTOH in water.

| Analyte | Method | Sample Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |

| 8:2 FTOH | SBSE-TD-GC-MS | Tap Water, Brackish Water, Wastewater | - | - | 55-111 | [5] |

| 8:2 FTOH | LC-MS/MS | Aqueous Samples | 90 | - | 70-120 | [1] |

| 8:2 FTOH | Dansylation LC-MS/MS | Sediment (indirectly relevant) | 14 (IDL) | 17 (dw) | 67-83 | [6] |

| 8:2 FTOH | SPME-GC/MS | Gas Samples | - | 6-7 | - | [7] |

| 8:2 FTOH | GC-MS/MS-PCI | Water | 5 | - | - | [3] |

LOD: Limit of Detection; LOQ: Limit of Quantification; SBSE-TD-GC-MS: Stir Bar Sorptive Extraction-Thermal Desorption-Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; SPME-GC/MS: Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry; GC-MS/MS-PCI: Gas Chromatography-Tandem Mass Spectrometry with Positive Chemical Ionization; IDL: Instrument Detection Limit; dw: dry weight.

Experimental Workflow

The general workflow for the analysis of 8:2 FTOH in water is depicted below.

Caption: General experimental workflow for the quantification of 8:2 FTOH in water samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis

This protocol is suitable for the extraction and quantification of a range of FTOHs in various water matrices.[5]

1. Materials and Reagents

-

High-density polyethylene (HDPE) or polypropylene sample bottles

-

Solid-phase extraction cartridges (e.g., weak anion exchange)

-

Methanol, HPLC grade

-

Reagent water (PFAS-free)

-

Nitrogen gas, high purity

-

8:2 FTOH analytical standard

-

Internal standard (e.g., isotopically labeled 8:2 FTOH)

2. Sample Collection and Preservation

-

Collect water samples in HDPE or polypropylene bottles.

-

Preserve samples by storing them frozen in sealed vials with aluminum foil-lined septa.[1]

3. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with methanol followed by reagent water.

-

Loading: Load the water sample (typically 250-500 mL) onto the cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with reagent water to remove interferences.

-

Elution: Elute the trapped analytes with methanol.

4. Concentration and Reconstitution

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate).

5. GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Inlet: Program the inlet temperature for optimal transfer of analytes.

-

Oven Program: Develop a temperature gradient to separate 8:2 FTOH from other components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[3]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor at least two transitions for 8:2 FTOH.

-

6. Quality Control

-

Analyze procedural blanks, matrix spikes, and laboratory control samples with each batch of samples.

-

Use an internal standard to correct for matrix effects and variations in extraction efficiency.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is an alternative method for the quantification of 8:2 FTOH, particularly useful for laboratories with established LC-MS/MS workflows for other PFAS.[1]

1. Materials and Reagents

-

Same as Protocol 1, with the addition of:

-

Acetonitrile, LC-MS grade

-

Ammonium acetate (optional, for mobile phase modification)

2. Sample Preparation

-

Follow the sample collection, preservation, and SPE steps as described in Protocol 1.

-

After concentration, reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, sometimes with a modifier like ammonium acetate, though FTOHs can form adducts.[8]

-

Flow Rate: Optimize for the best separation and peak shape.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used to form deprotonated molecules.[1]

-

Acquisition Mode: MRM, monitoring specific precursor-to-product ion transitions for 8:2 FTOH.

-

4. Quality Control

-

Implement the same quality control measures as in Protocol 1.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the analytical steps and the key considerations for accurate quantification.

Caption: Key considerations and relationships in the analytical method development for 8:2 FTOH.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound (8:2 FTOH) in water samples. The choice between GC-MS/MS and LC-MS/MS will depend on the specific requirements of the analysis and the instrumentation available. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate and precise results. The presented quantitative data and experimental workflows serve as a valuable resource for researchers, scientists, and professionals involved in the monitoring and assessment of PFAS contamination.

References

- 1. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alsglobal.com [alsglobal.com]

- 3. alsglobal.com [alsglobal.com]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. ues.pku.edu.cn [ues.pku.edu.cn]

- 7. Measurement of fluorotelomer alcohols based on solid phase microextraction followed by gas chromatography-mass spectrometry and its application in solid waste study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

LC-MS/MS Method for the Detection of 3-(Perfluorooctyl)propanol: An Application Note and Protocol

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have been widely used in industrial and consumer products for their heat, water, and oil resistance. Due to their persistent, bioaccumulative, and potentially toxic nature, the detection and quantification of PFAS in various matrices are of significant environmental and public health concern. 3-(Perfluorooctyl)propanol is a member of the fluorotelomer alcohol (FTOH) subclass of PFAS, which are known precursors to persistent perfluoroalkyl carboxylic acids (PFCAs).

This document provides a detailed application note and a comprehensive protocol for the sensitive and selective detection of this compound in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Principle of the Method

This method utilizes solid-phase extraction (SPE) to concentrate this compound from aqueous samples and remove potential matrix interferences. The concentrated extract is then analyzed by LC-MS/MS. The liquid chromatography system separates the target analyte from other components in the extract. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the quantification of this compound. Quantification is achieved by comparing the analyte's response to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

-

Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any remaining interfering substances.

-

Cartridge Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 10-15 minutes.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Reconstitution: Add an appropriate internal standard and bring the final volume to 1 mL with methanol. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions: